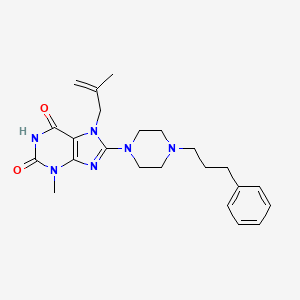

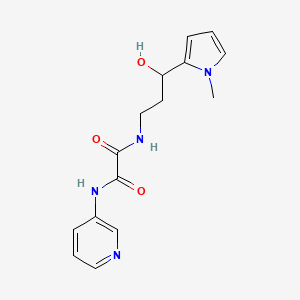

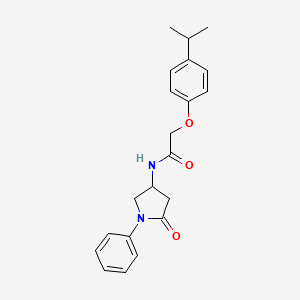

N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide, also known as HPPPO, is a chemical compound that has gained attention in the scientific community due to its potential uses in various research applications. HPPPO is a small molecule that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively. In

科学的研究の応用

Inhibitors of Glycolic Acid Oxidase

A study presented the synthesis and investigation of a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO). These compounds demonstrated potent, competitive inhibition of porcine liver GAO in vitro, with specific structural modifications, such as large lipophilic 4-substituents, enhancing their inhibitory activity. Methylation of the nitrogen or the 3-hydroxy substituent markedly reduced potency, indicating the necessity of two acidic functions on the 1H-pyrrole-2,5-dione nucleus for effective inhibition. Chronic oral administration of one derivative significantly reduced urinary oxalate levels in rats over a prolonged period, suggesting potential therapeutic applications for conditions associated with excessive oxalate production (Rooney et al., 1983).

Pyrrole Coupling Chemistry

Research into N-linked polybispyrroles based on a specific pyrrole derivative revealed its promising electrochromic and ion receptor properties. The compound exhibited stable, reversible redox behavior and was found to selectively respond to Na+ ions among alkali series in an organic medium. Additionally, it was employed for the detection of Ag+ ions, demonstrating its potential as a material for metal recovery and ion sensing applications (Mert et al., 2013).

Synthesis and Characterization of Pyrazole Derivatives

A study focused on the synthesis and characterization of pyrazole derivatives, identifying their structures through various spectroscopic methods and X-ray crystallography. These compounds exhibited significant biological activity against breast cancer and microbial agents. The research highlights the potential pharmacological applications of such derivatives, including their antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

Histone Deacetylase Inhibitors

Investigations into 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides revealed their role as synthetic histone deacetylase (HDAC) inhibitors. These studies explored the chemical substitutions on the pyrrole nucleus and their impact on HDAC inhibitory activity, highlighting the compounds' potential in cancer therapy and epigenetic modulation (Mai et al., 2004).

N-Arylation of Oxazolidinones and Amides

Recent research introduced a promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This study provides a basis for the development of diverse N-arylation products, illustrating the method's efficiency and potential applications in pharmaceutical synthesis (Bhunia et al., 2022).

特性

IUPAC Name |

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-19-9-3-5-12(19)13(20)6-8-17-14(21)15(22)18-11-4-2-7-16-10-11/h2-5,7,9-10,13,20H,6,8H2,1H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGQZALNHSLCMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CN=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831231.png)

![5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2831236.png)

![N-[2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)ethyl]prop-2-enamide](/img/structure/B2831240.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2831242.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)